molecular formula C8H3F13O2 B081858 Methyl perfluoroheptanoate CAS No. 14312-89-1

Methyl perfluoroheptanoate

Cat. No.: B081858
CAS No.: 14312-89-1
M. Wt: 378.09 g/mol
InChI Key: JHROQORAJUWVCD-UHFFFAOYSA-N
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Description

Methyl perfluoroheptanoate, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-heptanoic acid methyl ester, is a fluorinated organic compound with the molecular formula C8H3F13O2 and a molecular weight of 378.09 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl perfluoroheptanoate primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms in the compound.

Common Reagents and Conditions: Common reagents used in these substitution reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an alkoxide may yield an ether, while the reaction with an amine may produce an amide .

Scientific Research Applications

Methyl perfluoroheptanoate has a wide range of applications in scientific research due to its unique properties.

Chemistry: In chemistry, it is used as a reagent in the synthesis of other fluorinated compounds. Its high thermal stability makes it suitable for use in high-temperature reactions .

Biology and Medicine: In biological and medical research, this compound is used as a model compound to study the behavior of fluorinated compounds in biological systems. Its resistance to metabolic degradation makes it a useful tool for studying the effects of fluorinated compounds on biological processes .

Industry: In industrial applications, this compound is used as a surfactant and in the production of water- and oil-repellent coatings. Its unique properties make it suitable for use in harsh environments where other compounds may fail .

Mechanism of Action

The mechanism of action of methyl perfluoroheptanoate is primarily based on its ability to resist chemical and thermal degradation. The presence of multiple fluorine atoms creates a highly stable compound that is resistant to oxidation, reduction, and hydrolysis. This stability allows it to maintain its structure and function in a variety of environments .

Molecular Targets and Pathways: In biological systems, this compound interacts with cellular membranes and proteins, altering their structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s high fluorine content plays a key role in its interactions with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F13O2/c1-23-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHROQORAJUWVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335703
Record name Methyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14312-89-1
Record name Methyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Tridecafluoroheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 2-1, four-necked, round-bottomed flask equipped with stirrer, addition funnel, thermometer and reflux condenser, is charged with 728 g (2 mol) of dried perfluoroheptanoic acid, 160 g (5 mol) of methanol. The mixture is stirred and added dropwise 50 ml concentrated sulfuric acid and then heated to reflux for 4 hr. At the end of the reflux period the mixture is cooled to room temperature and poured into 2 l cold water. After separation of the phases, the lower organic phase is washed with water till pH neutral and dried over CaCl2. Distillation of the crude gives 658 g (87%) of methyl perfluoroheptanoate, bp 139° C.
Quantity
728 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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